molecular formula C21H34N2O2 B14288213 3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one CAS No. 115849-80-4

3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one

Cat. No.: B14288213
CAS No.: 115849-80-4
M. Wt: 346.5 g/mol
InChI Key: JGBQFPNIVVCRRV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one is a complex organic compound featuring a pyrrolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one typically involves multiple steps. One common method involves the reaction of ethyl isocyanoacetate with pyrrolidine to produce an intermediate, which is then reacted with 4-Pyridinecarboxyaldehyde. This intermediate is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes involving the formation of key intermediates and their subsequent transformation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and pyridine moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one is unique due to its extended aliphatic chain and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

115849-80-4

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

3-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)dodecan-1-one

InChI

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-7-8-12-19(24)16-21(25)23-15-10-13-20(23)18-11-9-14-22-17-18/h9,11,14,17,19-20,24H,2-8,10,12-13,15-16H2,1H3

InChI Key

JGBQFPNIVVCRRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC(=O)N1CCCC1C2=CN=CC=C2)O

Origin of Product

United States

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